

effect of annealing temperature on PEAI-modified perovskite films

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FE-PE2I*

Cat. No.: *B1147654*

[Get Quote](#)

Technical Support Center: PEAI-Modified Perovskite Films

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with phenethylammonium iodide (PEAI)-modified perovskite films. The following sections address common issues encountered during the annealing process and offer insights into optimizing experimental parameters for high-quality film fabrication.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of annealing in the fabrication of PEAI-modified perovskite films?

Annealing is a critical thermal treatment step that promotes the crystallization and growth of the perovskite grains. For PEAI-modified films, it serves several key functions:

- Phase Transition: It facilitates the conversion of non-perovskite precursor phases (often a yellowish δ -phase) into the desired photoactive black α -phase.[1][2]
- Crystal Growth: The thermal energy promotes the growth of larger, more uniform perovskite grains, which can reduce the density of grain boundaries.[1][3] Grain boundaries can act as sites for non-radiative recombination, so minimizing them is crucial for high-performance devices.

- Defect Passivation: In the context of PEAI surface treatment, annealing can help in the formation of a 2D perovskite capping layer ($(\text{PEA})_2\text{PbI}_4$) on top of the 3D perovskite. This layer passivates surface defects, reducing non-radiative recombination and improving device stability.
- Solvent Removal: It aids in the complete evaporation of residual solvents from the precursor solution, which is essential for forming a stable and uniform film.[4]

Q2: How does the annealing temperature affect the morphology and crystallinity of the perovskite film?

The annealing temperature has a profound impact on the film's final morphology and crystal quality. Generally, as the annealing temperature increases, so does the grain size and crystallinity of the film. However, there is an optimal temperature range, beyond which the film quality can degrade.

- Low Temperatures ($<100^\circ\text{C}$): Insufficient thermal energy may lead to incomplete conversion to the α -phase, resulting in small grain sizes and the presence of residual precursor materials or yellow δ -phase perovskite.[1][2]
- Optimal Temperatures (typically $100^\circ\text{C} - 150^\circ\text{C}$): Within this range, well-crystallized films with larger grain sizes and fewer defects are generally formed.[1][3] The optimal temperature can vary depending on the specific perovskite composition (e.g., MAPbI_3 , FAPbI_3) and the substrate used.[3]
- High Temperatures ($>150^\circ\text{C}$): Excessive heat can lead to the decomposition of the perovskite material, often evidenced by the reappearance of lead iodide (PbI_2) in the film.[5] This can also cause the formation of pinholes and a rougher surface morphology.[6]

Q3: What are the expected changes in the optoelectronic properties of PEAI-modified perovskite films with varying annealing temperatures?

The optoelectronic properties, such as photoluminescence (PL) and light absorption, are strongly correlated with the film quality and therefore the annealing temperature.

- Photoluminescence (PL): As the annealing temperature increases towards the optimum, the PL intensity typically increases and the PL lifetime becomes longer.[7] This indicates a

reduction in defect-mediated non-radiative recombination. However, if the temperature is too high and causes degradation, the PL intensity will decrease.[\[1\]](#)

- Absorbance: The light absorption of the film generally improves as the annealing temperature is optimized, which is consistent with the formation of a pure α -phase perovskite with high crystallinity.[\[1\]](#)[\[2\]](#) Films annealed at suboptimal temperatures may show lower absorbance.

Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
Yellowish film after annealing	Incomplete conversion to the black perovskite phase (α -phase).	Increase the annealing temperature or duration. Ensure the hotplate provides uniform heating. For some compositions like CsPbI_3 , higher temperatures ($>300^\circ\text{C}$) might be necessary.[3]
Low photoluminescence (PL) intensity	High density of defects and non-radiative recombination centers.	Optimize the annealing temperature and time to improve crystallinity.[1] Ensure the PEAI treatment is uniform. Consider using a solvent annealing step.
Film appears hazy or non-uniform	Poor solvent evaporation or phase segregation.	Optimize the spin-coating parameters and ensure a controlled atmosphere (e.g., glovebox). Adjust the annealing protocol; a two-step annealing process might be beneficial.[8]
Presence of PbI_2 peaks in XRD	Decomposition of the perovskite film due to excessive heat.	Reduce the annealing temperature or shorten the annealing time.[5] The presence of excess PbI_2 can sometimes be intentional to passivate grain boundaries, but a strong signal may indicate degradation.

Poor device performance (low Voc or FF)	High defect density at the surface or grain boundaries.	Optimize the PEAI treatment and subsequent annealing to ensure effective surface passivation. ^[9] Characterize the energy level alignment after modification.
---	---	--

Experimental Protocols

Protocol 1: PEAI Surface Treatment and Annealing

This protocol describes a typical procedure for applying a PEAI passivation layer to a pre-formed 3D perovskite film.

- Perovskite Film Fabrication: Deposit the 3D perovskite film (e.g., $FA_{0.94}MA_{0.06}PbI_3$) on a suitable substrate (e.g., ITO/SnO₂) via spin-coating in a nitrogen-filled glovebox.
- PEAI Solution Preparation: Prepare a solution of PEAI in isopropanol (IPA) at a concentration of 2-5 mg/mL.
- PEAI Deposition: Spin-coat the PEAI solution onto the perovskite layer at 5000 rpm for 30 seconds.
- Annealing: Transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.^{[10][11]} This step promotes the formation of a 2D perovskite capping layer.
- Cooling: Allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer, metal electrode).

Protocol 2: One-Step Perovskite Formation with PEAI Additive

In this method, PEAI is incorporated directly into the perovskite precursor solution.

- Precursor Solution Preparation: Dissolve the perovskite precursors (e.g., FAI, PbI₂, MABr, MACl) and PEAI in a solvent mixture like DMF:DMSO. The molar ratio of PEAI will need to be optimized for the specific perovskite composition.

- Spin-Coating: Spin-coat the precursor solution onto the substrate. A two-step spin program is often used (e.g., 1000 rpm for 10s, followed by 5000 rpm for 30s). An anti-solvent drip (e.g., chlorobenzene) is typically employed during the second step to induce rapid crystallization.
- Annealing: Anneal the film on a hotplate. A common starting point is 150°C for 10 minutes. [11] The optimal temperature and time will depend on the specific perovskite formulation.
- Characterization: After cooling, the film is ready for characterization or device completion.

Quantitative Data Summary

Table 1: Effect of Annealing Temperature on MAPbI₃-based Perovskite Film Properties

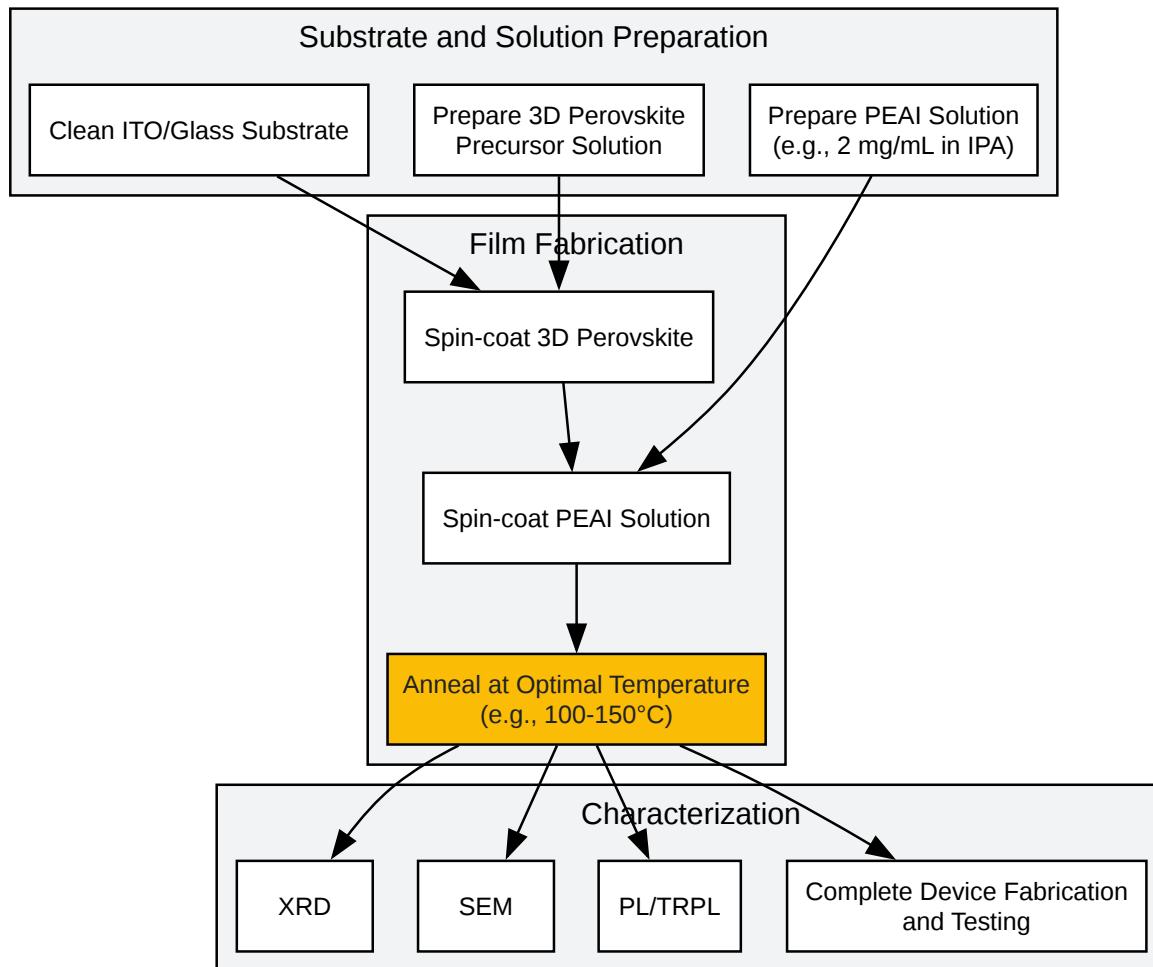
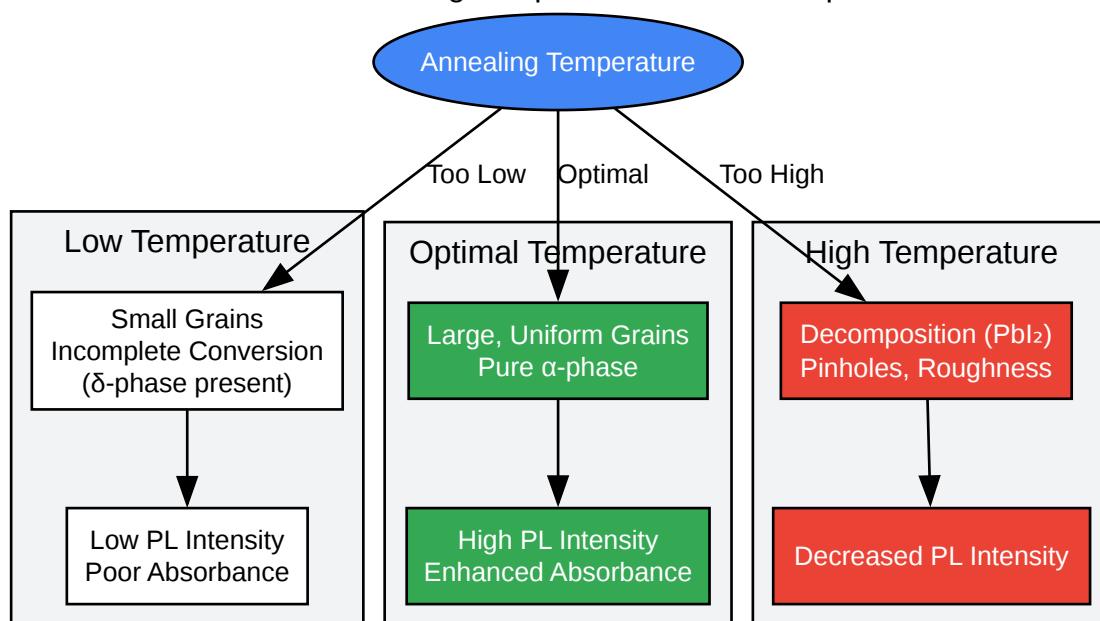

Annealing Temperature (°C)	Average Grain Size	Key Observations	Reference
60	-	Incomplete crystallization, intermediate phases present.	[5]
100	-	Well-defined grains, improved crystallinity.	[3]
120	~60 nm	Largest grain size and best crystallinity observed.	[1]
140	Smaller than at 120°C	Onset of film degradation.	[1]
150	-	Increased presence of PbI ₂ due to decomposition.	[5]
175	-	Significant grain coarsening.	[3]

Table 2: Influence of Annealing Temperature on (FAPbI₃)_{0.8}(MAPbBr₃)_{0.2} Perovskite Solar Cell Performance


Annealing Temperature (°C)	J _{sc} (mA/cm ²)	V _{oc} (V)	Fill Factor (%)	Power Conversion Efficiency (%)	Reference
135	20.6	0.88	65.9	12.0	[2]

Visualizations

Experimental Workflow for PEAI Surface Treatment

Effect of Annealing Temperature on Film Properties

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 3. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH₃NH₃PbI₃-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. Bilayer interfacial engineering with PEAI/OAI for synergistic defect passivation in high-performance perovskite solar cells | Journal of Semiconductors -- 中国光学期刊网 [opticsjournal.net]
- To cite this document: BenchChem. [effect of annealing temperature on PEAI-modified perovskite films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147654#effect-of-annealing-temperature-on-peai-modified-perovskite-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com